(2S)-2-(Methylamino)propane-1-amine

Catalog No.
S2787004
CAS No.
27255-44-3
M.F
C4H12N2
M. Wt
88.154
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(Methylamino)propane-1-amine

CAS Number

27255-44-3

Product Name

(2S)-2-(Methylamino)propane-1-amine

IUPAC Name

(2S)-2-N-methylpropane-1,2-diamine

Molecular Formula

C4H12N2

Molecular Weight

88.154

InChI

InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3/t4-/m0/s1

InChI Key

GINJNNGWMNSBIG-BYPYZUCNSA-N

SMILES

CC(CN)NC

Solubility

not available

(2S)-2-(Methylamino)propane-1-amine, also known as 1-amino-2-methylpropan-1-amine, is a chiral amine with the molecular formula C₄H₁₁N. This compound features a methylamino group attached to the second carbon of a propane chain, making it a secondary amine. Its structure allows for various chemical interactions and biological activities, which are of significant interest in both synthetic chemistry and pharmacology.

  • Oxidation: This compound can be oxidized to form imines or oximes using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: Further reduction processes can yield secondary or tertiary amines, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The compound can undergo nucleophilic substitution reactions, allowing the introduction of various functional groups through reactions with alkyl halides or acyl chlorides.

Major Products

The primary products from these reactions include:

  • Imines from oxidation.
  • Secondary amines from reduction.
  • Substituted amines from nucleophilic substitution.

(2S)-2-(Methylamino)propane-1-amine exhibits notable biological activity. It is studied for its potential role in enzyme inhibition and receptor binding, particularly in neurotransmission pathways. The compound's ability to modulate biochemical pathways makes it a candidate for research in pharmacology and medicinal chemistry.

The synthesis of (2S)-2-(Methylamino)propane-1-amine typically involves the following steps:

  • Starting Material: The synthesis often begins with a chiral precursor such as (S)-alanine.
  • Amidation: The carboxyl group of (S)-alanine is converted to an amide using thionyl chloride and methylamine.
  • Reduction: The amide is reduced to the corresponding amine using lithium aluminum hydride.

Industrial Production

In industrial settings, production may involve:

  • Catalytic Hydrogenation: Utilizing catalysts like palladium on carbon to enhance reaction efficiency.
  • Continuous Flow Synthesis: Employing continuous flow reactors to optimize yields and purity.

(2S)-2-(Methylamino)propane-1-amine has several applications:

  • Chemical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biological Research: Its interactions with biological systems make it useful for studying enzyme activity and receptor interactions.
  • Polymer Production: It is also utilized in producing specialty chemicals and polymers.

Research indicates that (2S)-2-(Methylamino)propane-1-amine interacts with specific enzymes and receptors, influencing various metabolic pathways. These interactions are essential for understanding its potential therapeutic applications, particularly in neuropharmacology where it may affect neurotransmitter systems.

Several compounds share structural similarities with (2S)-2-(Methylamino)propane-1-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(Dimethylamino)propane-1-thiolC₄H₁₁N₃SContains a thiol group; distinct reactivity profile
2-(Methylamino)propane-1-thiolC₄H₉N₃SSimilar structure but with a different functional group
3-Aminopropan-1-olC₃H₉NOPrimary amine; simpler structure
N-Methyl-1-amino-2-propanolC₄H₉NOContains a primary amine; less steric hindrance
(R)-3-Amino-1,2-propanediolC₄H₉NO₂Different stereochemistry affecting activity

Uniqueness

What sets (2S)-2-(Methylamino)propane-1-amine apart is its specific stereochemistry and the presence of a methylamino group, which imparts unique reactivity and binding properties. This makes it particularly valuable in organic synthesis and pharmaceutical applications, distinguishing it from similar compounds that may lack this specific configuration or functional groups.

XLogP3

-0.7

Dates

Last modified: 04-14-2024

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